molecular formula C4H4BrNO B2793639 5-Bromo-2-methyloxazole CAS No. 1391740-17-2

5-Bromo-2-methyloxazole

Numéro de catalogue B2793639
Numéro CAS: 1391740-17-2
Poids moléculaire: 161.986
Clé InChI: ZEVVMJUKNUZQGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-2-methyloxazole (5-Br-2-Mox) is an organic compound that belongs to the family of oxazoles, a group of five-membered heterocyclic compounds composed of four carbon atoms and one nitrogen atom. 5-Br-2-Mox is an important compound in the organic synthesis of other compounds, and has been widely studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Gold-Catalyzed Oxazoles Synthesis and Antiproliferative Activities

5-Bromo-2-methyloxazole derivatives, synthesized via gold-catalyzed alkyne oxidation, have shown strong antiproliferative activities against various cancer cell lines such as MCF-7 (human breast carcinoma), A549 (human lung carcinoma), and Hela (human cervical carcinoma) cells. Compounds 1b, 1c, and 1d in particular exhibited significant inhibitory activities against MCF-7 cell lines (Wu et al., 2013).

Microwave Irradiation in the Modification of Oxazole Derivatives

The study of 2-amino-4-phenylthiazole derivatives, related to this compound, highlights their broad spectrum of biological activities, such as antipyretic and antioxidative properties. The synthesis of these derivatives under microwave irradiation has been explored to overcome the challenge of long reaction times in conventional methods (Khrustalev, 2009).

Diarylisoxazoles as Selective Cyclooxygenase-1 Inhibitors

In research focusing on improving COX-1 selectivity and antiplatelet efficacy, a series of 3,4-diarylisoxazoles, including 5-methyl and 5-bromo derivatives, have been designed. These compounds have shown potent inhibitory effects on platelet aggregation and COX-1 activity, offering potential therapeutic applications (Vitale et al., 2013).

Enantioselective Synthesis for Pharmaceutical Applications

The enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate demonstrates the potential of this compound derivatives in pharmaceutical applications. This process involves a Pd-catalyzed amide coupling, highlighting the compound's relevance in the development of macrocyclic azole peptides (Magata et al., 2017).

Synthesis of Siphonazoles

The synthesis of siphonazoles A and B, using 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, a derivative of this compound, highlights its use in creating complex oxazoles. This synthesis demonstrates the application in the development of unique natural products with potential biological activities (Zhang et al., 2009).

Mécanisme D'action

Target of Action

5-Bromo-2-methyloxazole, also known as 5-bromo-2-methyl-1,3-oxazole, is a heterocyclic compound . Heterocyclic compounds containing the oxazole ring have received significant consideration as they perform like a link between life sciences and chemical sciences . They readily bind with biological systems such as various enzymes and receptors via numerous non-covalent interactions . .

Mode of Action

It’s mentioned that this compound may be useful in the preparation of pyrazolopyrimidines as tyk2 inhibitors . TYK2 is a member of the Janus kinase (JAK) family of tyrosine kinases involved in cytokine receptor signaling. Inhibiting TYK2 can disrupt this signaling pathway, which may have therapeutic effects in certain diseases.

Biochemical Pathways

Oxazole derivatives have been reported to have a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These suggest that this compound might interact with multiple biochemical pathways.

Result of Action

Given its potential role as a tyk2 inhibitor , it may interfere with cytokine signaling pathways, potentially leading to therapeutic effects in diseases where these pathways are implicated.

Propriétés

IUPAC Name

5-bromo-2-methyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO/c1-3-6-2-4(5)7-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVVMJUKNUZQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1391740-17-2
Record name 5-bromo-2-methyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.